(E)-Ethyl 3-(2-cyanophenyl)acrylate
Overview
Description
(E)-Ethyl 3-(2-cyanophenyl)acrylate is an organic compound characterized by the presence of a cyano group and an ethyl ester group attached to an acrylate backbone
Scientific Research Applications
(E)-Ethyl 3-(2-cyanophenyl)acrylate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.
Safety and Hazards
In case of exposure, move the victim into fresh air and give artificial respiration if necessary . If the chemical comes into contact with skin or eyes, wash off with soap and plenty of water . In case of ingestion, rinse mouth with water and do not induce vomiting . Always wear suitable protective clothing and avoid dust formation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Ethyl 3-(2-cyanophenyl)acrylate typically involves the Knoevenagel condensation reaction. This reaction is carried out between ethyl cyanoacetate and 2-cyanobenzaldehyde in the presence of a base such as piperidine or pyridine. The reaction is usually conducted under reflux conditions in an organic solvent like ethanol or methanol .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and scalability .
Chemical Reactions Analysis
Types of Reactions: (E)-Ethyl 3-(2-cyanophenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Formation of 3-(2-cyanophenyl)acrylic acid.
Reduction: Formation of 3-(2-aminophenyl)acrylate.
Substitution: Formation of various substituted acrylates depending on the nucleophile used.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(2-cyanophenyl)acrylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the acrylate group can undergo polymerization. These interactions are crucial for its biological and industrial applications .
Comparison with Similar Compounds
(E)-Methyl 3-(2-cyanophenyl)acrylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-cyano-3,3-diphenylacrylate: Contains a diphenyl group instead of a single phenyl group.
Uniqueness: (E)-Ethyl 3-(2-cyanophenyl)acrylate is unique due to its specific combination of a cyano group and an ethyl ester group, which imparts distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in specialized applications where precise chemical behavior is required .
Properties
IUPAC Name |
ethyl (E)-3-(2-cyanophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-8H,2H2,1H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCIMTCOXPDDFV-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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